molecular formula C22H26N6O3 B2963898 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014031-45-8

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2963898
CAS RN: 1014031-45-8
M. Wt: 422.489
InChI Key: AZTFGDDNFOHLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
BenchChem offers high-quality 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Anti-inflammatory Applications

Compounds structurally related to the specified chemical have been investigated for their potential analgesic and anti-inflammatory properties. For instance, derivatives of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl with carboxylic, ester, or amide moieties showed significant analgesic activity in vivo, suggesting potential applications in pain management and anti-inflammatory therapies (Zygmunt et al., 2015).

Anticancer Research

Research on pyrano[2,3-f]chromene-4,8-dione derivatives, using phloroglucinol as a starting material, has demonstrated promising anticancer activities against several human cancer cell lines. These findings suggest a potential avenue for developing novel anticancer agents, highlighting the significance of structural features in enhancing therapeutic efficacy (Li Hongshuang et al., 2017).

Supramolecular Chemistry

Studies on N(7)-alkoxybenzyl-substituted compounds have explored their hydrogen-bonded supramolecular structures, which vary from zero to three dimensions based on peripheral substituents. This research underscores the importance of such compounds in the design of molecular assemblies and materials with specific properties, which could be relevant for applications in nanotechnology and material science (Trilleras et al., 2008).

Neurodegenerative Disease Research

Derivatives of benzyl-substituted tetrahydropyrazino[2,1-f]purinediones have been identified as potent dual-target-directed adenosine receptor antagonists with potential applications in treating neurodegenerative diseases. Their ability to act on multiple targets relevant for both symptomatic and disease-modifying treatments indicates their utility in developing more effective therapies (Brunschweiger et al., 2014).

Synthesis and Structural Analysis

Research into the synthesis and crystal structure of compounds with similar structural motifs, such as Meldrum's acid derivatives, provides foundational knowledge for understanding the chemical and physical properties of these compounds. This information is crucial for their potential application in various fields, including material science, drug design, and synthetic chemistry (Wulan Zeng, 2014).

properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-7-(2-methoxyethyl)-3-methyl-1-[(3-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O3/c1-14-7-6-8-17(11-14)13-27-20(29)18-19(25(4)22(27)30)23-21(26(18)9-10-31-5)28-16(3)12-15(2)24-28/h6-8,11-12H,9-10,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTFGDDNFOHLKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(N=C(N3CCOC)N4C(=CC(=N4)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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